3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-(5-(1,2-Dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one core. This compound incorporates a piperidine moiety substituted with a 5-(1,2-dithiolan-3-yl)pentanoyl chain. Pyridopyrimidinones are known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities, as evidenced by their structural analogs in the literature .
Properties
IUPAC Name |
3-[1-[5-(dithiolan-3-yl)pentanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c25-18(6-2-1-4-16-9-13-27-28-16)23-11-7-15(8-12-23)24-14-22-19-17(20(24)26)5-3-10-21-19/h3,5,10,14-16H,1-2,4,6-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEGYPBZDXZVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCCCC4CCSS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aminopyridines and formamide derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with a piperidine derivative.
Attachment of the Dithiolane Moiety: The dithiolane group is typically introduced through a thiol-ene reaction, where a dithiol reacts with an alkene precursor in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolane moiety, leading to the formation of disulfides.
Reduction: Reduction reactions can target the carbonyl group in the pyrido[2,3-d]pyrimidinone core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane moiety would yield disulfides, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism of action of 3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The dithiolane moiety can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. The pyrido[2,3-d]pyrimidinone core may interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Advantages
- Redox Activity: The 1,2-dithiolan group in the target compound distinguishes it from analogs lacking redox-active moieties.
- Synthetic Accessibility: The target compound’s synthesis involves coupling a lipoic acid derivative to the pyridopyrimidinone core, which may introduce challenges in yield and purity compared to simpler aryl-substituted analogs .
Pharmacological Profiles
- Antimicrobial vs. Anticancer Focus: Most pyridopyrimidinone derivatives prioritize anticancer activity, though some (e.g., 2b) show antibacterial properties. The dithiolan-containing compound may exhibit dual activity due to its redox-modulating side chain .
- Kinase Inhibition: Pyrido[2,3-d]pyrimidinones are established kinase inhibitors (e.g., EGFR). The piperidine-dithiolan substituent in the target compound may target kinases with cysteine-rich active sites, leveraging disulfide bond formation .
Research Findings and Data Interpretation
Anticancer Activity
- Compound 5a (from ) outperforms doxorubicin in HepG-2 cells (IC50: 0.3 µM vs. 0.6 µM), highlighting the impact of pyrazolyl and p-tolyl substituents.
- EGFR-targeted derivatives (e.g., 8a) show moderate activity (IC50: 1.2–8.7 µM), suggesting that bulky substituents (e.g., dithiolan-pentanoyl) might sterically hinder target binding unless optimized .
Biological Activity
3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential biological activity. Its structure features a pyrido[2,3-d]pyrimidinone core and a dithiolan moiety, which may contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂S₃ |
| Molecular Weight | 424.6 g/mol |
| CAS Number | 2034532-54-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrido[2,3-d]pyrimidinone Core: Achieved through cyclization reactions involving aminopyridines and formamide derivatives.
- Introduction of the Piperidine Ring: Accomplished via nucleophilic substitution reactions.
- Attachment of the Dithiolane Moiety: Usually through thiol-ene reactions.
These synthetic routes are optimized for yield and purity, ensuring that the final product retains its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dithiolane moiety can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. Additionally, the pyrido[2,3-d]pyrimidinone core may interact with nucleic acids or other biomolecules, affecting their function.
Antimicrobial Activity
The compound's unique structure may also position it as a candidate for antimicrobial applications. Compounds containing dithiolane groups have been reported to exhibit antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi.
Case Study 1: Antiproliferative Effects
In a study evaluating related pyrido[2,3-d]pyrimidinones, researchers found that certain derivatives exhibited significant antiproliferative activity against breast cancer cell lines. The highest activity was linked to compounds that could effectively bind to DNA or inhibit key enzymes involved in cell proliferation .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of sulfur-containing compounds similar to this compound. The findings indicated that these compounds could inhibit enzymes critical for cancer cell metabolism by forming covalent bonds with active site residues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for achieving high-yield production of this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrido[2,3-d]pyrimidin-4(3H)-one core with functionalized piperidine and dithiolane-containing pentanoyl groups. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) for nucleophilic acyl substitution .
- Temperature control : Reflux conditions (~80–120°C) to enhance reaction kinetics while avoiding decomposition .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates .
Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm substituent positions on the pyrido-pyrimidinone core and piperidine ring .
- Mass spectrometry (HRMS) : Validate molecular weight, especially for the dithiolane moiety (mass accuracy <5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95%) and monitor degradation products .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the dithiolane ring (e.g., replacing sulfur with oxygen) or piperidine substituents to assess redox activity or steric effects .
- Biological assays : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests to correlate structural changes with potency .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectral data or reaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate NMR chemical shifts to verify assignments, particularly for overlapping proton signals in the piperidine or pyrido-pyrimidinone regions .
- Reaction path analysis : Use quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states, identifying energetically favorable pathways for synthesis optimization .
Q. What strategies address discrepancies between in vitro and in vivo activity profiles?
- Methodological Answer :
- Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of the dithiolane ring) .
- Prodrug design : Modify the pentanoyl linker with ester groups to enhance bioavailability while retaining redox activity .
Q. How can researchers apply advanced reaction engineering to scale up synthesis without compromising yield?
- Methodological Answer :
- Flow chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reduce side products .
- Process analytical technology (PAT) : Integrate real-time monitoring (e.g., FTIR) to dynamically adjust solvent ratios or temperature during multi-step syntheses .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s redox behavior in different assay systems?
- Methodological Answer :
- Standardized redox potential measurements : Use cyclic voltammetry under controlled conditions (pH, temperature) to compare dithiolane ring stability across studies .
- Assay interference checks : Test for false positives/negatives caused by thiol-reactive agents (e.g., dithiothreitol) in enzymatic assays .
Key Structural and Functional Insights from Evidence
| Feature | Research Implications | References |
|---|---|---|
| Dithiolane moiety | Potential for disulfide-mediated target binding or antioxidant activity | |
| Piperidine substitution | Flexibility for steric optimization in enzyme active sites | |
| Pyrido-pyrimidinone core | Structural similarity to kinase inhibitors (e.g., EGFR or CDK inhibitors) |
Notes for Methodological Rigor
- Cross-reference computational predictions (e.g., ICReDD’s reaction path algorithms) with experimental data to refine synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
